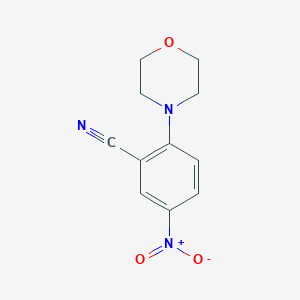

2-Morpholino-5-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-4-yl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMGFZRJYLSGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428638 | |

| Record name | 2-Morpholino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78252-11-6 | |

| Record name | 2-Morpholino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Morpholino-5-nitrobenzonitrile

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Morpholino-5-nitrobenzonitrile, a molecule of interest for researchers, scientists, and professionals in drug development. This document delves into the scientific principles behind its synthesis, detailed analytical protocols for its characterization, and a discussion of its potential applications in medicinal chemistry.

Introduction: The Significance of the Morpholino-Benzonitrile Scaffold

This compound (C₁₁H₁₁N₃O₃, Molecular Weight: 233.22 g/mol , CAS: 78252-11-6) is a heterocyclic compound that incorporates three key structural motifs: a benzonitrile unit, a morpholine ring, and a nitro group.[1][2] Each of these components imparts distinct physicochemical properties that make this scaffold a compelling starting point for the design of novel therapeutic agents.

The benzonitrile moiety is a prevalent feature in many pharmaceuticals, valued for its metabolic stability and its ability to participate in crucial molecular interactions with biological targets.[3] The morpholine ring, a saturated heterocycle, is frequently employed in medicinal chemistry to enhance aqueous solubility, improve pharmacokinetic profiles, and introduce a basic center for salt formation. The strategic placement of the electron-withdrawing nitro group on the benzene ring activates the molecule for specific chemical transformations and can also play a role in its biological activity.[4] This unique combination of functional groups suggests that this compound holds significant potential as a versatile building block in the synthesis of complex, biologically active molecules.

Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The most chemically intuitive and widely practiced method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective due to the presence of the strongly electron-withdrawing nitro group positioned para to the site of substitution, which stabilizes the intermediate Meisenheimer complex.

The proposed synthetic route involves the reaction of a 2-halo-5-nitrobenzonitrile, most commonly 2-chloro-5-nitrobenzonitrile, with morpholine. The lone pair of electrons on the nitrogen atom of the morpholine acts as the nucleophile, attacking the carbon atom bearing the halogen. The halogen then departs as a halide ion, yielding the desired product.

Reaction Mechanism

Caption: Proposed mechanism for the synthesis of this compound via SNAr.

Predicted Experimental Protocol

The following is a representative, predicted experimental protocol for the synthesis of this compound based on established methodologies for similar SNAr reactions.

Materials:

-

2-Chloro-5-nitrobenzonitrile

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in DMF or ACN, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safety Precautions:

-

2-Chloro-5-nitrobenzonitrile is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Morpholine is a corrosive and flammable liquid. Handle with care and avoid inhalation.

-

DMF is a skin and respiratory irritant. Use in a well-ventilated area.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring and the aliphatic protons of the morpholine ring. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting pattern and coupling constants providing information about their substitution pattern. The protons on the morpholine ring will appear in the upfield region (typically δ 3.0-4.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Distinct signals are expected for the aromatic carbons, the nitrile carbon, and the carbons of the morpholine ring.

Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 (m) | 110 - 160 |

| Morpholine-H (adjacent to N) | 3.2 - 3.6 (t) | 45 - 55 |

| Morpholine-H (adjacent to O) | 3.7 - 4.0 (t) | 65 - 75 |

| Nitrile-C | - | 115 - 120 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted FT-IR Data:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2240 |

| C-NO₂ (Nitro) | 1500 - 1550 (asymmetric) and 1335 - 1385 (symmetric) |

| C-O-C (Ether in Morpholine) | 1070 - 1150 |

| C-N (Amine in Morpholine) | 1020 - 1250 |

| Aromatic C-H | 3000 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z = 233.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in numerous biologically active compounds. The morpholine ring is a key component in several approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. Benzonitrile derivatives have also shown a wide range of pharmacological activities, including as kinase inhibitors and antiviral agents.[5][6]

The presence of the nitro group offers a handle for further chemical modification, such as reduction to an amino group, which can then be used to build more complex molecular architectures. This makes this compound a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Caption: A generalized workflow illustrating the potential role of this compound in a drug discovery pipeline.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. The analytical techniques described in this guide provide a comprehensive framework for its characterization and quality control. Further exploration of the chemical space around this scaffold is warranted to unlock its full potential in the development of novel therapeutic agents.

References

-

Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

Guzman, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. [Link]

-

Sadowsky, D., et al. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Science.gov. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Google Patents.

- Google Patents. Preparation method of 2-fluoro-5-formylbenzonitrile.

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. WO2003097582A2 - Synthese de benzonitriles et de benzimidates - Google Patents [patents.google.com]

- 4. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]

- 5. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholino-5-nitrobenzonitrile

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of successful research. Substituted benzonitriles are a class of compounds that have garnered significant interest due to their versatile chemical functionalities and their roles as key intermediates in the synthesis of a wide array of therapeutic agents.[1] 2-Morpholino-5-nitrobenzonitrile (CAS No. 78252-11-6) emerges as a compound of interest, incorporating a morpholine ring, a nitro group, and a nitrile moiety on a benzene scaffold.[2][3] This unique combination of functional groups suggests its potential as a valuable building block in medicinal chemistry.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document emphasizes the robust experimental methodologies required for their determination. By leveraging established protocols for structurally analogous compounds, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals, enabling them to accurately characterize this compound and unlock its potential in their research endeavors.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis, purification, formulation, and biological screening. These properties govern a molecule's behavior in various environments and are critical predictors of its pharmacokinetic and pharmacodynamic profiles.

Core Molecular Information

The foundational details of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 78252-11-6 | [2][3][4] |

| Molecular Formula | C₁₁H₁₁N₃O₃ | [2][3] |

| Molecular Weight | 233.22 g/mol | [2][3] |

| IUPAC Name | This compound | |

| Synonyms | 2-(morpholin-4-yl)-5-nitrobenzonitrile, 4-(2-Cyano-4-nitrophenyl)morpholine | [2][3] |

Melting Point

The melting point is a critical indicator of a compound's purity and is essential for quality control. While no experimental melting point for this compound is readily available, data from structurally similar compounds such as 2-Fluoro-5-nitrobenzonitrile (76-80 °C) and 2-Chloro-5-nitrobenzonitrile (105-107 °C) suggest that it is a solid at room temperature.[5]

A standard and reliable method for determining the melting point is through the use of a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., a rapid ramp to just below the expected melting point, followed by a slower ramp of 1-2 °C per minute).

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Solubility Profile

Solubility is a crucial parameter that influences a compound's suitability for various reaction conditions, purification methods like crystallization, and its bioavailability in biological systems. A qualitative and quantitative solubility assessment is therefore essential.

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in various solvents.[6]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide). The presence of undissolved solid is necessary to ensure a saturated solution.[6]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the suspensions are allowed to stand, and the supernatant is carefully removed and filtered through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is constructed using standard solutions of known concentrations to ensure accurate quantification.[7]

Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at different pH values, which is critical for understanding its behavior in biological media and for developing analytical methods such as HPLC. For this compound, a predicted pKa of -1.26 ± 0.40 suggests that the morpholine nitrogen is weakly basic due to the strong electron-withdrawing effects of the nitro and nitrile groups.[4]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound. A combination of NMR, IR, and mass spectrometry provides a comprehensive chemical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule.

While experimental spectra are not available, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~8.5 | d | 1H | H adjacent to CN and NO₂ |

| Aromatic | ~8.2 | dd | 1H | H between morpholino and NO₂ |

| Aromatic | ~7.2 | d | 1H | H adjacent to morpholino |

| Morpholino | ~3.8 | t | 4H | -O-CH₂- |

| Morpholino | ~3.2 | t | 4H | -N-CH₂- |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic | ~160 | C-morpholino |

| Aromatic | ~145 | C-NO₂ |

| Aromatic | ~130 | Aromatic CH |

| Aromatic | ~125 | Aromatic CH |

| Aromatic | ~118 | Aromatic CH |

| Aromatic | ~115 | C-CN |

| Nitrile | ~117 | -C≡N |

| Morpholino | ~66 | -O-CH₂- |

| Morpholino | ~48 | -N-CH₂- |

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230-2210 | Strong | C≡N stretch (nitrile) |

| ~1520-1480 | Strong, Asymmetric | N-O stretch (nitro group) |

| ~1350-1310 | Strong, Symmetric | N-O stretch (nitro group) |

| ~1600-1580 | Medium | Aromatic C=C stretch |

| ~1250-1200 | Strong | C-N stretch (aromatic amine) |

| ~1120-1080 | Strong | C-O-C stretch (ether in morpholine) |

Methodology:

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected. The IR spectrum of the sample is then recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

| Ionization Mode | Predicted m/z | Assignment |

| Electrospray (ESI+) | 234.0873 | [M+H]⁺ |

| 256.0692 | [M+Na]⁺ |

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

Conclusion

This compound is a multifaceted compound with significant potential as an intermediate in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are not yet widely published, this technical guide provides the necessary framework for its thorough characterization. The detailed experimental protocols for determining melting point, solubility, and spectroscopic profiles are based on established, reliable methodologies. By adhering to these procedures, researchers can generate the high-quality data required for informed decision-making in drug discovery and development pipelines. Further investigation into this and related compounds is warranted to fully explore their utility in generating novel molecular entities with therapeutic potential.

References

-

Abdel-Wahab, B. F., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 12(45), 29473-29487. Retrieved from [Link]

Sources

- 1. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 19-Norandrosterone (EVT-446668) | 1225-01-0 [evitachem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 78252-11-6 [amp.chemicalbook.com]

- 5. 17417-09-3 | CAS DataBase [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Fluoro-5-nitrobenzonitrile (CAS 17417-09-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

Unlocking the Enigma: A Researcher's Guide to Elucidating the Mechanism of Action of 2-Morpholino-5-nitrobenzonitrile

Abstract

2-Morpholino-5-nitrobenzonitrile is a synthetic organic compound whose biological activities and mechanism of action remain largely unexplored. Its unique chemical architecture, featuring a morpholine ring, a nitro group, and a benzonitrile core, suggests a high potential for interaction with biological systems. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of this enigmatic molecule. By leveraging insights from structurally related compounds and outlining a robust, multi-pronged experimental strategy, this document serves as a roadmap for uncovering its therapeutic potential.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The quest for novel therapeutic agents is a cornerstone of modern medicine. The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[1][2] Its incorporation is often associated with favorable physicochemical, metabolic, and pharmacokinetic properties.[1] Similarly, nitrobenzonitrile derivatives are versatile intermediates in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors and various heterocyclic compounds.[3][4][5] The convergence of these three moieties in this compound presents a compelling case for its potential as a novel bioactive compound. However, a thorough review of the scientific literature reveals a significant knowledge gap regarding its specific biological targets and mechanism of action. This guide is intended to provide the strategic and methodological framework to bridge this gap.

Structural and Physicochemical Profile

A foundational step in characterizing a novel compound is the analysis of its structural and physicochemical properties, which can offer preliminary insights into its potential biological behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₃ | [Calculated] |

| Molecular Weight | 233.22 g/mol | [Calculated] |

| Appearance | [To be determined experimentally] | |

| Solubility | [To be determined experimentally in various solvents] | |

| LogP | [To be predicted computationally and confirmed experimentally] | |

| pKa | [To be predicted computationally and confirmed experimentally] |

Insights from Structurally Related Compounds: Formulating a Mechanistic Hypothesis

While direct evidence for the mechanism of action of this compound is lacking, the known biological activities of structurally analogous compounds can inform the generation of initial hypotheses.

-

Antiviral Potential: The compound 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) has demonstrated inhibitory effects against a range of picornaviruses. Its mechanism is thought to involve the inhibition of an early event in viral replication, subsequent to uncoating, which is crucial for the synthesis of viral RNA. Given the shared nitrobenzonitrile core, it is plausible that this compound could exhibit similar antiviral properties.

-

Kinase Inhibition: Benzonitrile derivatives are key precursors in the synthesis of kinase inhibitors. For example, 2-Amino-4-methoxy-5-nitrobenzonitrile is a building block for Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The morpholine moiety is also present in several kinase inhibitors, where it can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. Therefore, a primary hypothesis is that this compound may function as a kinase inhibitor.

-

Modulation of CNS Activity: The morpholine scaffold is a common feature in centrally acting agents.[6] Its presence suggests that this compound could potentially cross the blood-brain barrier and interact with neuroreceptors or enzymes, warranting an investigation into its effects on neuronal signaling pathways.

-

Anti-inflammatory and Anticancer Activities: Morpholine derivatives have been reported to possess both anti-inflammatory and anticancer properties.[7] These activities are often linked to the modulation of inflammatory signaling pathways or the induction of apoptosis in cancer cells.

A Proposed Experimental Strategy for Mechanism of Action Elucidation

The following is a detailed, phased experimental workflow designed to systematically unravel the mechanism of action of this compound.

Phase 1: Initial Screening and Target Identification

The initial phase focuses on broad screening to identify a general biological activity and to begin pinpointing potential molecular targets.

Experimental Protocol 1: Broad-Spectrum Phenotypic Screening

-

Cell Viability and Cytotoxicity Assays:

-

Utilize a panel of diverse human cancer cell lines (e.g., representing lung, breast, colon, and hematological malignancies) and a non-cancerous control cell line (e.g., fibroblasts).

-

Treat cells with a dose-response range of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

-

Assess cell viability using assays such as MTT, MTS, or a resazurin-based assay.

-

Determine the half-maximal inhibitory concentration (IC50) for each cell line.

-

-

Antimicrobial and Antiviral Screening:

-

For antimicrobial screening, test the compound against a panel of gram-positive and gram-negative bacteria and fungi using broth microdilution assays to determine the minimum inhibitory concentration (MIC).

-

For antiviral screening, utilize plaque reduction assays or CPE (cytopathic effect) inhibition assays for a panel of representative viruses (e.g., picornaviruses, influenza, herpesviruses).

-

Experimental Protocol 2: Target Identification Approaches

-

In Silico Target Prediction:

-

Employ computational tools and databases (e.g., SwissTargetPrediction, PharmMapper) to predict potential protein targets based on the chemical structure of this compound. This can provide a ranked list of putative targets for subsequent experimental validation.

-

-

Affinity-Based Target Identification:

-

Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., sepharose beads).

-

Perform affinity chromatography by incubating the immobilized compound with cell lysates.

-

Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Caption: Phase 1 Experimental Workflow.

Phase 2: In Vitro Target Validation and Mechanistic Assays

Based on the outcomes of Phase 1, this phase aims to validate the identified targets and further probe the mechanism of action.

Experimental Protocol 3: Kinase Inhibition Assays

-

If kinase inhibition is hypothesized:

-

Perform a broad kinase panel screen (e.g., against >400 kinases) at a fixed concentration of the compound (e.g., 10 µM) to identify potential kinase targets.

-

For the most promising hits, perform dose-response assays to determine the IC50 values.

-

Conduct enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

-

Experimental Protocol 4: Cell-Based Mechanistic Assays

-

If cytotoxicity was observed in Phase 1:

-

Cell Cycle Analysis: Treat sensitive cell lines with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours). Analyze the cell cycle distribution using flow cytometry after propidium iodide staining.

-

Apoptosis Assays: Assess for markers of apoptosis, such as Annexin V/PI staining by flow cytometry, caspase activation (e.g., caspase-3/7 activity assay), and PARP cleavage by Western blotting.

-

Signaling Pathway Analysis: Use Western blotting to examine the phosphorylation status and total protein levels of key components of signaling pathways implicated by the target identification studies (e.g., PI3K/Akt/mTOR, MAPK pathways).

-

Caption: Phase 2 Experimental Workflow.

Phase 3: Structure-Activity Relationship (SAR) Studies

To identify the key structural features responsible for the biological activity and to potentially develop more potent analogs, SAR studies are crucial.

Experimental Protocol 5: Synthesis and Evaluation of Analogs

-

Systematic Modification of the Scaffold:

-

Morpholine Ring: Synthesize analogs with alternative heterocyclic systems (e.g., piperidine, piperazine) or open-chain amino-alcohols to assess the importance of the morpholine oxygen and nitrogen.

-

Nitro Group: Prepare analogs where the nitro group is replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy). Also, vary its position on the aromatic ring.

-

Nitrile Group: Synthesize derivatives where the nitrile group is hydrolyzed to an amide or a carboxylic acid, or replaced with other small functional groups.

-

-

Biological Evaluation: Screen the synthesized analogs in the most relevant and sensitive assays identified in Phases 1 and 2 to establish a clear SAR.

Conclusion: A Path Forward

This compound stands as a molecule of significant interest at the intersection of several pharmacologically relevant structural motifs. While its mechanism of action is currently uncharacterized, this guide provides a comprehensive and logical framework for its elucidation. By systematically progressing through phenotypic screening, target identification, in vitro validation, and SAR studies, researchers can unlock the therapeutic potential of this compound and pave the way for the development of novel therapeutic agents. The proposed workflow is designed to be both rigorous and adaptable, ensuring that the investigation remains guided by emerging data to ultimately reveal the biological secrets of this compound.

References

-

Babu, V., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

-

Vitaku, E., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medical Research Reviews, 40(2), 709-752. Available at: [Link]

-

Hassan, M., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Kaur, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis. Available at: [Link]

-

MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(14), 5489. Available at: [Link]

-

ACS Publications. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21959-21970. Available at: [Link]

-

Tandel, S. (2022). 2-Aminobenzonitrile. ResearchGate. Available at: [Link]

-

Taylor & Francis Online. (2023). Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1145-1151. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Methyl-3-nitrobenzonitrile in Modern Heterocyclic Synthesis. Available at: [Link]

-

PubChem. (n.d.). o-Nitrobenzonitrile. Available at: [Link]

-

PubChem. (n.d.). 3-Nitrobenzonitrile. Available at: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Discovery and history of 2-Morpholino-5-nitrobenzonitrile

An In-Depth Technical Guide to 2-Morpholino-5-nitrobenzonitrile: Synthesis, Potential Applications, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound situated at the intersection of several key areas in medicinal chemistry and materials science. While not a widely publicized molecule with a storied history, its structural motifs—the morpholine ring, the nitro group, and the benzonitrile core—are prevalent in a vast array of biologically active agents and functional materials. This document synthesizes information from related compounds to build a cohesive understanding of its probable synthesis, potential mechanisms of action, and applications in drug discovery, particularly as a scaffold for kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the potential of this and related chemical entities.

Introduction: The Chemical Significance of the Morpholino-Nitrobenzonitrile Scaffold

In the landscape of modern medicinal chemistry, the assembly of privileged structures is a cornerstone of rational drug design. Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets, often with high affinity. This compound is a prime example of a molecule constructed from such pharmacologically significant fragments.

-

The Benzonitrile Core: Substituted benzonitriles are critical building blocks for targeted therapeutics. The nitrile group can act as a hydrogen bond acceptor or a reactive handle for further chemical modification, while the benzene ring provides a rigid scaffold for orienting other functional groups. Notably, the 2-amino-benzonitrile scaffold is a key precursor in the synthesis of tyrosine kinase inhibitors like Gefitinib, highlighting the importance of this class of compounds in oncology.[1]

-

The Morpholine Moiety: The morpholine ring is a common feature in many approved drugs and clinical candidates. Its inclusion in a molecule can improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and oral bioavailability. In the context of kinase inhibitors, the morpholine group often forms crucial hydrogen bonds within the ATP-binding pocket of the enzyme, anchoring the inhibitor and contributing to its potency.[2][3][4]

-

The Nitro Group: The nitroaromatic group is a powerful electron-withdrawing moiety that significantly influences the electronic properties of the molecule. It is a key component in a variety of biologically active compounds, including antibacterial and antiparasitic agents.[5][6][7] In the context of this compound, the nitro group's placement ortho to the morpholine and meta to the nitrile suggests a role in modulating the reactivity of the aromatic ring, particularly for nucleophilic aromatic substitution reactions during its synthesis.

This guide will explore the confluence of these three structural features, projecting the scientific value of this compound based on a firm foundation of established chemical principles and data from analogous compounds.

Synthesis and Characterization

Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of a di-substituted benzene, such as 2-fluoro-5-nitrobenzonitrile or 2-chloro-5-nitrobenzonitrile, with morpholine. The strong electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring towards nucleophilic attack, making the displacement of a halogen at the C2 position feasible.

Caption: Proposed synthesis of this compound via SNAr.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common SNAr reactions.

-

Reaction Setup: To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the mixture to 80-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Workup: Cool the reaction mixture to room temperature and pour it into ice water. The product should precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the final product.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 78252-11-6 | [9] |

| Molecular Formula | C₁₁H₁₁N₃O₃ | [9][10] |

| Molecular Weight | 233.22 g/mol | [9][10] |

| Appearance | Likely a yellow or off-white crystalline solid | Inferred |

| Purity | Typically >95% for commercial research chemicals | [11][12] |

Potential Biological Activity and Mechanism of Action

The true value of this compound likely lies in its potential as a scaffold for drug discovery. The combination of its structural elements points strongly towards activity as a kinase inhibitor, particularly targeting the Phosphoinositide 3-kinase (PI3K) pathway.

The PI3K/Akt/mTOR Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and motility.[3] Hyperactivation of this pathway is one of the most common events in human cancers, making it a prime target for therapeutic intervention.[13][14] Small molecule inhibitors that target key nodes in this pathway, such as PI3K and mTOR, have shown significant promise in cancer treatment.[2][15]

Role of the Morpholine Scaffold in PI3K Inhibition

Numerous potent and selective PI3K inhibitors feature a morpholine-substituted heterocyclic core (e.g., pyrimidine, quinazoline).[4][13][15] The morpholine oxygen atom frequently acts as a crucial hydrogen bond acceptor, interacting with the "hinge region" of the kinase domain—specifically with the backbone amide of residues like Valine 851 in PI3Kα.[4] This interaction is a key determinant of binding affinity and inhibitory potency.

Caption: Potential inhibition of the PI3K pathway by this compound.

Antiviral and Antibacterial Potential

Beyond oncology, nitrobenzonitrile derivatives have been investigated for other therapeutic applications. A notable example is 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), which was found to inhibit the replication of several picornaviruses, including rhinoviruses.[16][17] The proposed mechanism involves the inhibition of viral RNA synthesis at an early stage of replication.[16][17] This suggests that the nitrobenzonitrile scaffold could be a starting point for the development of novel antiviral agents.

Furthermore, the nitroaromatic motif is a well-established pharmacophore in antibacterial drugs.[5][7] These compounds often undergo bioreduction of the nitro group within the target microorganism to generate reactive nitrogen species that are cytotoxic.[7]

Future Directions and Applications

This compound represents a versatile and promising chemical scaffold. While it may currently serve primarily as a research chemical or building block, its potential for further development is significant.

-

Lead Generation in Drug Discovery: The compound is an ideal candidate for fragment-based or structure-based drug design campaigns. It can be used as a starting point for the synthesis of more complex and potent kinase inhibitors by modifying the benzonitrile ring or by replacing the nitro group with other functionalities to fine-tune its electronic and steric properties.

-

Chemical Probe Development: A well-characterized molecule based on this scaffold could serve as a chemical probe to investigate the biology of the PI3K pathway or to validate new drug targets.

-

Materials Science: Nitrile derivatives, such as phthalonitriles, are precursors to phthalocyanines, which are important materials used in dyes, pigments, and sensors.[18] The unique electronic properties conferred by the nitro and morpholine groups could lead to novel materials with interesting optical or electronic characteristics.

Conclusion

This compound is a molecule of significant latent potential. While its own history is not extensively documented, the chemical legacy of its constituent parts—the benzonitrile core, the morpholine ring, and the nitro group—is rich and varied. By understanding the established roles of these fragments in medicinal chemistry, we can project a promising future for this compound as a versatile scaffold for the development of novel kinase inhibitors, antiviral agents, and functional materials. This guide serves as a foundational resource for researchers poised to unlock the full potential of this intriguing chemical entity.

References

-

Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635–638. [Link]

-

Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Retrieved from [Link]

- Google Patents. (1965). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.

-

Li, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Molecules, 27(9), 2969. [Link]

-

Zhang, Y., et al. (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. Journal of Hematology & Oncology, 17(1), 1-28. [Link]

-

National Center for Biotechnology Information. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy. [Link]

-

Wang, C. H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 1-11. [Link]

-

Frontiers Media S.A. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

-

MDPI. (n.d.). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Retrieved from [Link]

-

MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

- Google Patents. (1991). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.

-

National Center for Biotechnology Information. (2008). 2-Methyl-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

- Google Patents. (n.d.). United States Patent Office.

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C11H11N3O3, 10 grams. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzonitrile. PubChem. Retrieved from [Link]

- Google Patents. (1971). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.

- Google Patents. (1965). US3203990A - 2-amino-2'-halo-5-nitro benzophenones.

-

National Center for Biotechnology Information. (2018). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. ACS Omega. [Link]

-

ResearchGate. (2018). Substituent-Dependent Chemoselective Synthesis of Highly Functionalized Benzo[h]quinolines and 4-Benzylpyrans from 2-Methyl-5-nitro-benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-nitrobenzonitrile in Modern Dye Manufacturing. Retrieved from [Link]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

-

National Center for Biotechnology Information. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Medicinal Research Reviews. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. calpaclab.com [calpaclab.com]

- 13. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]

- 15. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Methyl-5-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Morpholino-5-nitrobenzonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Morpholino-5-nitrobenzonitrile, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related compounds, offering a robust framework for analysis.

Introduction

This compound (C₁₁H₁₁N₃O₃, Molar Mass: 233.22 g/mol ) belongs to the class of substituted benzonitriles. The molecule incorporates a morpholine ring, a nitro group, and a nitrile group attached to a benzene core. This unique combination of functional groups imparts specific electronic and steric properties, making its unambiguous characterization essential for any downstream application. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure.[1]

dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Benzene Ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents on Benzene Ring N1 [pos="2.6,1.5!", label="N"]; C_CN [pos="2.1,0.75!", label="C"]; C_CN -- N1 [label="≡"]; C6 -- C_CN;

N_morpholine [pos="-2.6,1.5!", label="N"]; C2 -- N_morpholine;

N_nitro [pos="0,-2.8!", label="N"]; O1_nitro [pos="-0.8,-3.5!", label="O"]; O2_nitro [pos="0.8,-3.5!", label="O"]; C4 -- N_nitro; N_nitro -- O1_nitro [label="+"]; N_nitro -- O2_nitro [label="⁻"];

// Morpholine Ring C7 [pos="-3.9,0.75!", label="CH₂"]; C8 [pos="-3.9,-0.75!", label="CH₂"]; O_morpholine [pos="-2.6,-1.5!", label="O"]; C9 [pos="-1.3,-2.25!", label="CH₂"]; C10 [pos="-1.3,-3.75!", label="CH₂"]; N_morpholine -- C7 -- C8 -- O_morpholine -- C10 -- C9 -- N_morpholine;

// Aromatic Protons H1 [pos="-2.2, -1.25!", label="H"]; H2 [pos="2.2, -1.25!", label="H"]; H3 [pos="2.2, 0.25!", label="H"];

C3 -- H1; C5 -- H2; C1 -- H3;

} Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of the aromatic, morpholine, and substituent moieties.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and morpholine protons. The chemical shifts are influenced by the electronic effects of the nitro (electron-withdrawing) and morpholino (electron-donating) groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.8 - 8.2 | m | 3H |

| Morpholino-H (N-CH₂) | 3.8 - 4.0 | t | 4H |

| Morpholino-H (O-CH₂) | 3.6 - 3.8 | t | 4H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The nitrile carbon is characteristically found at a lower field.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (quaternary) | 120 - 160 |

| Aromatic-CH | 110 - 130 |

| Nitrile (-C≡N) | 115 - 125 |

| Morpholino-C (N-CH₂) | ~50 |

| Morpholino-C (O-CH₂) | ~67 |

Experimental Protocol for NMR Data Acquisition

The choice of solvent and instrument parameters is crucial for obtaining high-quality NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is determined by the compound's solubility. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Causality Behind Experimental Choices:

-

Deuterated Solvents: Used to avoid large solvent signals in the ¹H NMR spectrum.

-

High-Field Spectrometer: Provides greater separation of signals, which is crucial for resolving complex spin systems in the aromatic region.

-

Proton Decoupling in ¹³C NMR: Simplifies the spectrum and improves the signal-to-noise ratio by collapsing multiplets into singlets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Sharp, Medium |

| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1550 | Strong |

| Nitro (-NO₂) | Symmetric Stretching | 1330 - 1370 | Strong |

| C-N (Aromatic-Morpholine) | Stretching | 1250 - 1350 | Medium |

| C-O-C (Morpholine) | Stretching | 1050 - 1150 | Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.[1]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Record the sample spectrum over the typical mid-IR range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Causality Behind Experimental Choices:

-

ATR Technique: This is a common and convenient method for solid samples, requiring minimal sample preparation.

-

Background Correction: Essential to remove spectral contributions from atmospheric water and carbon dioxide, as well as the ATR crystal itself.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[3]

Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₁N₃O₃ |

| Molecular Weight | 233.22 g/mol |

| Parent Ion (M⁺) m/z | 233 |

| Key Fragment Ions (m/z) | 203, 187, 175, 147, 117 |

dot digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];

M [label="[C₁₁H₁₁N₃O₃]⁺˙\nm/z = 233", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M - NO]⁺\nm/z = 203"]; F2 [label="[M - NO₂]⁺\nm/z = 187"]; F3 [label="[C₇H₅N₂O]⁺\nm/z = 147"]; F4 [label="[C₇H₅N]⁺˙\nm/z = 117"];

M -> F1 [label="- NO"]; M -> F2 [label="- NO₂"]; F2 -> F3 [label="- C₃H₄O"]; F3 -> F4 [label="- CO"]; } Figure 2: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for MS Data Acquisition

A common technique for this type of compound is Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of a volatile solvent such as methanol or acetonitrile.[3]

-

GC Separation:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless injection)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 300.

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and propose structures for the major fragment ions.

-

Causality Behind Experimental Choices:

-

GC-MS: Suitable for volatile and thermally stable compounds, providing both separation and mass analysis.

-

Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.

-

Temperature Program: The oven temperature is ramped to ensure the compound elutes from the GC column as a sharp peak.

Conclusion

The spectroscopic techniques of NMR, IR, and MS, when used in concert, provide a powerful and comprehensive approach to the structural characterization of this compound. This guide offers a predictive framework and standardized protocols for researchers to confidently acquire and interpret the necessary data for unambiguous identification and purity assessment. While the presented data is predictive, it is based on well-established spectroscopic principles and data from analogous compounds, providing a solid foundation for the analysis of this important chemical entity.

References

-

Green, J. H. S., & Harrison, D. J. (1976). Vibrational spectra of benzene derivatives—XVII. Benzonitrile and substituted benzonitriles. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(6), 1279–1286. Available from: [Link]

-

PubChem. 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Available from: [Link]

-

Astronomy & Astrophysics. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Available from: [Link]

-

NIST WebBook. 2-Fluoro-5-nitrobenzonitrile. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Available from: [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 2-Morpholino-5-nitrobenzonitrile

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-Morpholino-5-nitrobenzonitrile, a key intermediate in contemporary drug discovery and organic synthesis. In the absence of extensive publicly available data for this specific molecule, this document serves as a practical resource for researchers, scientists, and drug development professionals. It outlines robust experimental protocols, explains the scientific rationale behind methodological choices, and offers a template for systematic data generation and interpretation. By synthesizing established analytical principles and insights from structurally related compounds, this guide empowers researchers to generate high-quality, reliable data essential for process development, formulation, and regulatory compliance.

Introduction: The Scientific Imperative for Characterizing this compound

This compound (CAS No. 78252-11-6) is a substituted benzonitrile derivative featuring a morpholine ring, a nitro group, and a nitrile moiety.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry, potentially contributing to the synthesis of novel therapeutic agents. The morpholine group is a common feature in approved drugs, often improving aqueous solubility and metabolic stability, while the nitrobenzonitrile scaffold is a versatile precursor for a variety of bioactive heterocycles.[2]

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization. Specifically, its solubility and stability profiles in various solvent systems directly impact reaction kinetics, purification strategies (such as crystallization), formulation development, and ultimately, the bioavailability and shelf-life of any resulting drug product.[3][4] This guide provides the necessary theoretical foundation and practical methodologies to systematically investigate these critical parameters.

Solubility Profile: A Foundation for Application

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature. Therefore, experimental determination is essential.

Theoretical Considerations and Solvent Selection

The solubility of this compound will be governed by the principle of "like dissolves like." The molecule possesses both polar (nitro, nitrile, morpholine oxygen and nitrogen) and non-polar (benzene ring) regions. Therefore, its solubility is expected to vary across a spectrum of solvents with differing polarities. A logical approach to solvent selection for solubility screening should include:

-

Protic Solvents: (e.g., water, methanol, ethanol) capable of hydrogen bonding.

-

Aprotic Polar Solvents: (e.g., acetonitrile, dimethyl sulfoxide (DMSO), acetone) which are polar but do not have acidic protons.

-

Non-Polar Solvents: (e.g., toluene, hexane) which primarily interact through van der Waals forces.

A preliminary qualitative assessment can be performed by observing the dissolution of a small amount of the compound in each solvent at room temperature. However, for process development and formulation, quantitative data is indispensable.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The isothermal equilibrium (shake-flask) method is the gold standard for determining the thermodynamic solubility of a crystalline compound.[4] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a constant temperature water bath or incubator (e.g., 25 °C and 37 °C to simulate ambient and physiological temperatures). The equilibration time should be sufficient to reach a thermodynamic equilibrium, which may range from 24 to 72 hours. Preliminary experiments can determine the optimal time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient period to allow the undissolved solid to settle. Centrifugation at the same temperature can be used to expedite this process.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

A reverse-phase HPLC method is generally suitable for the quantification of aromatic compounds like this compound.[5]

-

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[5]

-

Mobile Phase: A gradient of acetonitrile and water, potentially with 0.1% formic acid to improve peak shape, is often effective.[5]

-

Sample Preparation: Prepare a standard stock solution of this compound of known concentration. Create a series of calibration standards by diluting the stock solution.

-

Analysis: Inject the calibration standards and the diluted samples from the solubility experiment. The concentration of the compound in the samples can be determined from the calibration curve.

Data Presentation: A Template for Your Results

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Data | Experimental Data |

| Methanol | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| Acetonitrile | 25 | Experimental Data | Experimental Data |

| Acetone | 25 | Experimental Data | Experimental Data |

| Toluene | 25 | Experimental Data | Experimental Data |

| Additional Solvents | Additional Temps | Experimental Data | Experimental Data |

Visualization of the Solubility Determination Workflow

Caption: Potential Degradation Pathways.

Conclusion: A Path Forward for Researchers

While this guide highlights the current lack of specific, publicly available solubility and stability data for this compound, it provides a robust and scientifically grounded framework for generating this critical information. The detailed experimental protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies are designed to yield high-quality, reliable data. By following these methodologies, researchers can effectively characterize this important synthetic intermediate, enabling its successful application in drug discovery and development, and ensuring the quality and consistency of their work. The principles and techniques outlined herein are fundamental to sound scientific practice and will facilitate the progression of research involving this compound.

References

-

OPUS. Analytical Methods. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Technical Deep Dive: Synthesis and Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3). [Link]

-

MDPI. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

University of Baghdad Digital Repository. New Analytical Methods for Drugs Analysis A Comparative Study. [Link]

Sources

Unveiling the Therapeutic Potential of 2-Morpholino-5-nitrobenzonitrile: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological targets of the novel compound, 2-Morpholino-5-nitrobenzonitrile. While direct biological targets of this specific molecule are not yet extensively documented, its structural motifs—a morpholine ring and a nitrobenzonitrile group—are present in numerous biologically active compounds. This guide synthesizes information from structurally related molecules to propose putative targets and outlines a robust, multi-pronged experimental strategy for their identification and validation. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, actionable format to empower your research endeavors.

Introduction: Rationale for Investigating this compound

The quest for novel therapeutic agents necessitates the exploration of unique chemical scaffolds. This compound presents an intriguing starting point for drug discovery campaigns. The morpholine moiety is a privileged structure in medicinal chemistry, found in a plethora of approved drugs and clinical candidates, conferring favorable pharmacokinetic properties and engaging in key binding interactions.[1] The nitrobenzonitrile scaffold, while less common, is present in compounds with demonstrated biological activity, including antiviral agents.[2][3]

Notably, the structurally related compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), has shown potent antiviral activity against a range of picornaviruses, including rhinoviruses and coxsackieviruses.[2][3] Mechanistic studies suggest that MDL-860 inhibits an early event in the viral replication cycle, subsequent to uncoating, which is essential for the synthesis of viral RNA.[2][3] This provides a compelling rationale to investigate whether this compound shares a similar antiviral profile and, more broadly, to identify its specific molecular targets.

Furthermore, derivatives of 2-amino-5-nitrobenzonitrile serve as key intermediates in the synthesis of targeted cancer therapeutics, such as the Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, Gefitinib.[4] This association suggests that the broader benzonitrile scaffold may have applications in oncology, potentially through the inhibition of protein kinases or other signaling pathways critical for cancer cell proliferation and survival.

This guide, therefore, embarks on a logical, evidence-based exploration of the potential biological landscape of this compound, providing the theoretical underpinnings and practical methodologies to unlock its therapeutic promise.

Putative Biological Targets: An Evidence-Based Hypothesis

Based on the activities of structurally analogous compounds, we can formulate a primary hypothesis that this compound is likely to interact with one or more of the following target classes:

-

Viral Proteins: Specifically, proteins involved in the replication of RNA viruses, given the precedent set by MDL-860.[2][3]

-

Protein Kinases: The prevalence of the morpholine group in kinase inhibitors and the use of related benzonitriles in the synthesis of EGFR inhibitors suggest that this compound may exhibit kinase inhibitory activity.[1][4]

The following sections will detail the experimental workflows designed to test these hypotheses.

Experimental Workflows for Target Identification and Validation

The identification of a novel compound's biological target is a critical step in drug development. The following workflows are designed to provide a comprehensive and rigorous approach to elucidating the mechanism of action of this compound.

Workflow 1: Antiviral Activity Profiling and Target Deconvolution

This workflow aims to first confirm the predicted antiviral activity and then pinpoint the specific viral or host factor targeted by the compound.

Caption: Workflow for antiviral target identification and validation.

3.1.1. Detailed Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication.

-

Cell Culture: Grow a confluent monolayer of a susceptible cell line (e.g., HeLa cells for rhinoviruses) in 6-well plates.

-

Virus Inoculation: Serially dilute the virus stock and infect the cell monolayers for 1-2 hours at 37°C.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates at the optimal temperature for viral replication until plaques (zones of cell death) are visible (typically 2-5 days).

-

Visualization and Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The concentration of the compound that reduces the plaque number by 50% (IC50) is determined.

Trustworthiness: The inclusion of a vehicle control and a positive control (a known antiviral for the target virus) is essential for validating the assay results.

3.1.2. Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat aliquots of the cell lysate to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

-

Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to quantify the amount of the putative target protein remaining in solution at each temperature.

-

Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates direct binding.

Workflow 2: Kinase Inhibition Profiling and Target Validation

This workflow is designed to explore the potential of this compound as a kinase inhibitor.

Caption: Workflow for kinase inhibitor target identification and validation.

3.2.1. Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a robust, luminescence-based assay for measuring kinase activity.

-

Kinase Reaction: Set up a reaction containing the purified kinase, its substrate, ATP, and varying concentrations of this compound.

-

ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

-

Signal Detection: Measure the luminescence signal, which is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.

Expertise & Experience: The choice of ATP concentration relative to its Km for the specific kinase is critical for accurately determining the mechanism of inhibition (e.g., competitive, non-competitive).

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.